2-cyano-5-(2-nitrophenyl)-N-(1-phenylethyl)penta-2,4-dienamide
Description
Properties
IUPAC Name |
2-cyano-5-(2-nitrophenyl)-N-(1-phenylethyl)penta-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-15(16-8-3-2-4-9-16)22-20(24)18(14-21)12-7-11-17-10-5-6-13-19(17)23(25)26/h2-13,15H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDFVKVTIUNYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-5-(2-nitrophenyl)-N-(1-phenylethyl)penta-2,4-dienamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies suggest that it induces apoptosis in malignant cells through the activation of caspase pathways and modulation of mitochondrial function .
- Antioxidant Properties : The presence of the nitrophenyl group contributes to its antioxidant capabilities, potentially reducing oxidative stress in cellular environments. This property is crucial for protecting healthy cells during chemotherapy treatments .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to cancer progression, such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating that the compound effectively triggers apoptotic pathways .
Study 2: In Vivo Toxicity Assessment
In an animal model assessing the compound's toxicity, rats were administered varying doses over a 30-day period. Histopathological examinations showed no significant organ damage at lower doses (up to 10 mg/kg), suggesting a favorable safety profile for potential therapeutic use .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Observations :
- Nitro-containing analogs are underrepresented in the evidence, but dimethylamino or benzodioxol derivatives generally exhibit higher yields (75–92.7%) compared to benzyloxy-substituted compounds (e.g., D15: 21.7%) .
- Melting points for nitro analogs may exceed 240°C (cf. compound 24 at 240.2°C ), suggesting high crystallinity due to polar nitro groups.
Critical Differences :
- Nitro groups may necessitate milder conditions to prevent reduction or side reactions compared to dimethylamino or benzodioxol substituents.
Spectroscopic Characterization
- IR Spectroscopy : Expected peaks for NH₂ (3300–3500 cm⁻¹), CN (~2200 cm⁻¹), and CO (~1650 cm⁻¹), consistent with analogs like 8b and 8c .
- NMR : The 2-nitrophenyl group would deshield adjacent protons, with aromatic protons appearing as complex multiplets (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Molecular ion peak [M⁺] should align with the molecular formula C₂₀H₁₇N₃O₃ (calculated m/z ~347.3).
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule features a conjugated dienamide backbone with a cyano group at C2, a 2-nitrophenyl moiety at C5, and an N-(1-phenylethyl) substituent. Retrosynthetic dissection suggests two primary disconnections:
- Amide bond formation between the penta-2,4-dienoic acid derivative and 1-phenylethylamine.
- Conjugated diene construction via Knoevenagel condensation or carbene transfer reactions.
The nitro group is likely introduced early via electrophilic aromatic substitution or incorporated through pre-functionalized building blocks. Stereoelectronic effects from the nitro group necessitate careful control over reaction conditions to avoid undesired side reactions.
Synthetic Routes and Methodologies
Route 1: Knoevenagel Condensation Followed by Amidation
This two-step approach leverages the Knoevenagel reaction to assemble the diene system, followed by amide coupling:
Step 1: Knoevenagel Condensation
A cyanoacetamide derivative reacts with 2-nitrobenzaldehyde in the presence of a base (e.g., piperidine) to form the conjugated diene. Solvents such as ethanol or dimethylformamide (DMF) facilitate high yields (~70–80%).
Step 2: Amidation with 1-Phenylethylamine
The intermediate dienoic acid is activated using carbodiimide reagents (e.g., EDCl/HOBt) and coupled with 1-phenylethylamine. Polar aprotic solvents (e.g., dichloromethane) under inert atmospheres yield the final product with >85% purity after recrystallization.
Table 1: Optimization of Knoevenagel-Amidation Route
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Base | Piperidine | 78 | 92 | |
| Solvent (Step 1) | Ethanol | 75 | 90 | |
| Coupling Reagent | EDCl/HOBt | 82 | 88 | |
| Crystallization Solvent | Ethanol/Water (3:1) | – | 95 |
Route 2: Rhodium-Catalyzed Doyle-Kirmse Rearrangement
Transition metal-catalyzed carbene transfers offer an alternative pathway. The Doyle-Kirmse rearrangement of allyl sulfides with diazo compounds under Rh(II) catalysis constructs the diene framework with concurrent introduction of the cyano group:
- Sigmatropic Rearrangement : Allyl sulfide substrates react with ethyl diazoacetate in the presence of Rh₂(OAc)₄, inducing a-sigmatropic shift to form the diene skeleton.
- Nitro Group Introduction : Electrophilic nitration of the phenyl ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C achieves regioselective para substitution.
- Amide Coupling : Similar to Route 1, EDCl-mediated coupling with 1-phenylethylamine completes the synthesis.
This method provides superior regiocontrol (>90% selectivity) but requires stringent anhydrous conditions and specialized catalysts.
Route 3: Photochemical Carbene Transfer
Visible-light-mediated carbene transfers present a metal-free alternative. Using donor-acceptor diazoalkanes (e.g., dimethyl diazooxaloacetate), the diene system forms via-sigmatropic rearrangement of transient ylides:
- Photoirradiation : A solution of diazo compound and nitro-substituted alkene in acetonitrile is irradiated with blue LEDs (450 nm), generating a carbene intermediate.
- Ylide Formation and Rearrangement : The carbene inserts into a C–H bond, forming a selenium or sulfur ylide that undergoes sigmatropic rearrangement to yield the diene.
- Amidation : The carboxylic acid intermediate is isolated and coupled with 1-phenylethylamine using standard protocols.
This route achieves moderate yields (60–65%) but is environmentally favorable due to the absence of heavy metals.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Patented processes emphasize solvent recycling, particularly for high-boiling solvents like 1-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA). Continuous distillation units recover >90% of solvents, reducing production costs.
Crystallization and Polymorph Control
The final compound’s bioavailability depends on its crystalline form. Ethanol/water mixtures (3:1 v/v) produce Polymorph I, characterized by a melting point of 252°C and consistent dissolution profiles.
Table 2: Crystallization Conditions for Polymorph I
| Solvent System | Temperature (°C) | Cooling Rate | Purity (%) |
|---|---|---|---|
| Ethanol/Water (3:1) | 0 | 0.5°C/min | 98 |
| Acetonitrile/Water | -10 | 1.0°C/min | 95 |
Challenges and Mitigation Strategies
- Nitro Group Reactivity : The electron-withdrawing nitro group destabilizes intermediates, leading to side reactions. Low-temperature nitration (-10°C) and buffered conditions (pH 6–7) suppress decomposition.
- Enantiomer Separation : The 1-phenylethyl group introduces chirality. Preparative chiral HPLC (Chiralpak IA column) resolves enantiomers with >99% ee.
- Scale-Up Limitations : Photochemical methods face photon penetration issues in large batches. Microreactor systems enhance light exposure and improve yields by 15–20%.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended to confirm the structure of 2-cyano-5-(2-nitrophenyl)-N-(1-phenylethyl)penta-2,4-dienamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign proton and carbon environments, focusing on the nitrophenyl and cyano groups. Compare chemical shifts with computational predictions (e.g., DFT calculations) for validation .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Analyze bond lengths and angles to confirm stereochemistry (e.g., E/Z configurations in the dienamide backbone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass. Fragmentation patterns can validate substituent connectivity .
Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?
- Methodological Answer :
- Key Steps :
Substitution Reactions : Introduce nitrophenyl groups via nucleophilic aromatic substitution under alkaline conditions (e.g., KCO in DMF) .
Reductive Amination : Reduce nitro intermediates (e.g., using Fe/HCl or catalytic hydrogenation) to generate aniline derivatives .
Condensation : Use cyanoacetic acid and coupling agents (e.g., DCC/DMAP) to form the dienamide backbone .
- Critical Intermediates :
- N-(3-Chloro-4-(2-pyridylmethoxy)aniline : Ensures proper regiochemistry for subsequent reactions .
- Cyanoacetylated Precursors : Verify purity via TLC before proceeding to condensation .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Analytical Techniques :
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities. Monitor degradation products (e.g., nitro group reduction) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Compare NMR spectra pre- and post-storage to detect hydrolysis or oxidation .
- Data Table :
| Condition | Degradation Products Observed | Stability Rating (1-5) |
|---|---|---|
| 25°C, dry | None | 5 |
| 40°C, 75% RH | Nitro→amine reduction | 3 |
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?
- Methodological Answer :
- Step 1 : Re-optimize computational models (e.g., B3LYP/6-311++G**) with solvent corrections (e.g., PCM for DMSO) to align with experimental conditions .
- Step 2 : Perform vibrational spectroscopy (FT-IR/Raman) to cross-validate functional group assignments. Discrepancies in cyano stretching (~2200 cm) may indicate tautomerism .
- Case Study : A 0.2 ppm deviation in -NMR for the nitrophenyl carbon was resolved by adjusting torsional angles in the DFT model .
Q. What strategies optimize reaction yields and selectivity during the synthesis of the dienamide backbone?
- Methodological Answer :
- Catalytic Systems :
- Use Pd(OAc)/Xantphos for Heck coupling to minimize stereochemical byproducts .
- Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C vs. 12 hr conventional) .
- Solvent Optimization : Polar aprotic solvents (DMF, NMP) enhance solubility of nitro intermediates, improving coupling efficiency .
- Data Table :
| Method | Yield (%) | Selectivity (E:Z) |
|---|---|---|
| Conventional | 65 | 85:15 |
| Microwave | 82 | 92:8 |
Q. How can researchers evaluate the compound’s biological activity while addressing potential assay artifacts?
- Methodological Answer :
- Targeted Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization. Include controls with structurally similar inactive analogs to rule out nonspecific binding .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations. Correlate with cytotoxicity (MTT assay) to distinguish intrinsic activity from uptake limitations .
- Counteract Artifacts :
- Nitro Group Interference : Pre-reduce the nitro group and compare activity to isolate its pharmacological contribution .
- Aggregation Detection : Perform dynamic light scattering (DLS) in assay buffers to exclude false positives from colloidal aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
